molecular formula C13H11N3 B14663456 4-(naphthalen-1-yl)-1H-pyrazol-3-amine CAS No. 40545-69-5

4-(naphthalen-1-yl)-1H-pyrazol-3-amine

Cat. No.: B14663456
CAS No.: 40545-69-5
M. Wt: 209.25 g/mol
InChI Key: LGCKPABYBBJROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(naphthalen-1-yl)-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(naphthalen-1-yl)-1H-pyrazol-3-amine typically involves the reaction of naphthalene derivatives with hydrazine and other reagents. One common method is the cyclization of α, β-unsaturated ketones with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(naphthalen-1-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can modify the pyrazole ring or the naphthalene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

4-(naphthalen-1-yl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(naphthalen-1-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(naphthalen-1-yl)-1H-pyrazol-3-amine is unique due to its specific combination of the naphthalene and pyrazole rings, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

40545-69-5

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

4-naphthalen-1-yl-1H-pyrazol-5-amine

InChI

InChI=1S/C13H11N3/c14-13-12(8-15-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,14,15,16)

InChI Key

LGCKPABYBBJROE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(NN=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.